4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
CAS No.: 890634-37-4
Cat. No.: VC4881947
Molecular Formula: C15H11ClN2O2
Molecular Weight: 286.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890634-37-4 |
|---|---|
| Molecular Formula | C15H11ClN2O2 |
| Molecular Weight | 286.72 |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) |
| Standard InChI Key | LPHHFJGUUOZXBF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl |
Introduction
Chemical Identity and Structural Features
The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS: 890634-37-4) belongs to the pyrazole-benzenediol hybrid family. Its molecular formula is C₁₅H₁₁ClN₂O₂, with a molecular weight of 286.72 g/mol. The IUPAC name reflects its three-core structure:
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A 1H-pyrazole ring substituted at position 3 with a 4-chlorophenyl group
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A benzene-1,3-diol moiety linked to the pyrazole at position 5
Key structural features include:
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Planar aromatic systems enabling π-π stacking interactions
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Hydrogen-bond donors/acceptors from diol (-OH) and pyrazole (-NH) groups
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Electron-withdrawing chlorine substituent influencing electronic distribution
Synthetic Routes and Methodologies
Primary Synthesis Pathways
Two dominant synthetic strategies have been documented:
Route 1: Hydrazine-Carbonyl Condensation
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Pyrazole formation: Reaction of 4-chlorophenyl hydrazine with β-diketones under acidic conditions
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Benzenediol coupling: Suzuki-Miyaura cross-coupling with protected dihydroxybenzene derivatives
Route 2: Cyclocondensation Approach
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Start with 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
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Perform cyclization using hydrazine hydrate in ethanol under reflux
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield (%) | 68-75 | 54-62 |
| Reaction Time (h) | 12-18 | 6-8 |
| Purification Method | Column | Recryst. |
Critical Reaction Parameters
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Temperature: Optimal at 80-100°C for cyclization steps
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Protection Strategies: Trimethylsilyl groups for diol protection during synthesis
Physicochemical Properties
Experimental and calculated properties reveal:
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (≥pH 8.5) due to diol deprotonation.
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (MRSA) | 32 | |
| E. coli (ESBL) | 64 | |
| C. albicans | 128 |
Anticancer Activity
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for melanogenesis inhibitors in cosmetic formulations
Materials Science
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Component in metal-organic frameworks (MOFs) for gas storage
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Building block for fluorescent probes utilizing ESIPT mechanisms
Comparative Analysis with Structural Analogs
Key differentiating factors from related compounds:
The chlorine-diol-pyrazole triad creates a unique three-point pharmacophore enabling simultaneous interactions with multiple biological targets .
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